molecular formula C16H18ClNO2 B2882957 Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride CAS No. 124082-22-0

Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride

Cat. No.: B2882957
CAS No.: 124082-22-0
M. Wt: 291.78
InChI Key: BLABZWHCJOKQAD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 3-amino-3-(4-phenylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLABZWHCJOKQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride (CAS No. 124082-22-0) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

  • Molecular Formula : C16_{16}H18_{18}ClNO2_2
  • Molecular Weight : 291.77 g/mol
  • Purity : 95%
  • Solubility : Moderately soluble in water (0.026 mg/ml)
  • Log P (Octanol-Water Partition Coefficient) : 3.63, indicating moderate lipophilicity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluating a series of similar compounds demonstrated that certain biphenyl derivatives displayed potent antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effectiveness against cancer cell lines. In vitro studies revealed that this compound exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound's efficacy was notably enhanced when combined with conventional chemotherapeutics like doxorubicin, indicating a potential for synergistic effects .

Study 1: Anticancer Activity

In a controlled study, this compound was tested on human breast cancer cell lines. The results showed:

Cell LineIC50 (µM)Synergistic Effect with Doxorubicin
MCF-715Yes
MDA-MB-23110Yes

This study highlighted the compound's potential as an adjunct therapy in breast cancer treatment .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds found that certain analogs exhibited significant inhibition against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Candida albicans0.12 µg/mL

These findings suggest that this compound may have broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride
  • CAS Number : 124082-22-0 (racemic form), 225517-23-7 (R-enantiomer) .
  • Molecular Formula: C₁₆H₁₈ClNO₂
  • Molecular Weight : 291.77 g/mol .
  • Storage : Stable under inert atmosphere at 2–8°C; solutions stored at -80°C (6 months) or -20°C (1 month) .

Applications :
Primarily used in pharmaceutical research and development, particularly in drug discovery for its structural features:

  • Ester group : Facilitates metabolic stability and prodrug design .

Comparison with Structurally Similar Compounds

Methyl 3-Amino-3-(2,4-Difluorophenyl)propanoate Hydrochloride

  • CAS : 1333750-44-9
  • Molecular Formula: C₁₀H₁₁ClF₂NO₂
  • Molecular Weight : 270.65 g/mol .
  • Key Differences :
    • Substituents : Contains 2,4-difluorophenyl instead of biphenyl.
    • Impact : Fluorine atoms increase electronegativity and metabolic resistance but reduce lipophilicity compared to biphenyl .
  • Applications: Potential use in CNS drug development due to fluorine’s blood-brain barrier penetration enhancement .

(R)-3-([1,1'-Biphenyl]-4-yl)-2-Aminopropan-1-ol Hydrochloride

  • CAS : 1573000-33-5
  • Molecular Formula: C₁₅H₁₇ClNO
  • Molecular Weight : 263.76 g/mol .
  • Key Differences :
    • Functional Groups : Alcohol (-OH) replaces the ester (-COOCH₃).
    • Stereochemistry : (R)-configuration emphasizes chiral specificity in drug-receptor interactions .
  • Applications : Explored in chiral drug development for neurodegenerative diseases due to enhanced hydrogen-bonding capacity .

Ethyl 3-(4-Aminophenyl)-2-(1,3-Dioxoisoindol-2-yl)propanoate Hydrochloride

  • CAS : 97338-03-9
  • Molecular Formula : C₁₉H₁₉ClN₂O₄
  • Molecular Weight : 374.82 g/mol .
  • Amino Position: 4-Aminophenyl vs. biphenyl-4-yl alters electronic and steric properties .
  • Applications : Investigated in peptide mimetics and enzyme inhibitors due to phthalimide’s protease resistance .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate HCl 124082-22-0 C₁₆H₁₈ClNO₂ 291.77 Biphenyl, ester, amine Drug discovery, prodrug design
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 1333750-44-9 C₁₀H₁₁ClF₂NO₂ 270.65 Difluorophenyl, ester CNS therapeutics
(R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol HCl 1573000-33-5 C₁₅H₁₇ClNO 263.76 Biphenyl, alcohol, amine Chiral drug R&D
Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate HCl 97338-03-9 C₁₉H₁₉ClN₂O₄ 374.82 Phthalimide, ethyl ester Enzyme inhibitors

Research Findings and Pharmacological Insights

Solubility and Bioavailability

  • The biphenyl group in the target compound enhances lipophilicity (LogP ~3.2), favoring membrane permeability but requiring formulation optimization for aqueous solubility .
  • Fluorinated analogs (e.g., CAS 1333750-44-9) show improved solubility in polar solvents (e.g., DMSO) due to fluorine’s electron-withdrawing effects .

Stereochemical Influence

  • The (R)-enantiomer of the target compound (CAS 225517-23-7) demonstrates 10-fold higher receptor-binding affinity compared to the racemic mixture in preliminary assays .
  • Chiral analogs like (R)-3-([1,1'-biphenyl]-4-yl)-2-aminopropan-1-ol HCl highlight the critical role of stereochemistry in reducing off-target effects .

Preparation Methods

Synthetic Procedure:

  • Synthesis of Methyl 3-(4-Biphenyl)propenoate :
    A Wittig reaction between 4-biphenylbenzaldehyde and methyl (triphenylphosphoranylidene)acetate yields the α,β-unsaturated ester. The reaction is conducted in dry tetrahydrofuran (THF) under nitrogen, with subsequent purification via silica gel chromatography.

  • Ammonia Addition :
    The unsaturated ester is treated with aqueous ammonia in methanol at 0–5°C for 24 hours. The Michael adduct, methyl 3-amino-3-(4-biphenyl)propanoate, is isolated by solvent evaporation.

  • Hydrochloride Salt Formation :
    The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and dried under vacuum.

Key Data :

Parameter Value/Condition Source
Yield (Michael adduct) Not reported
Solvent for HCl salt Anhydrous diethyl ether

Mannich Reaction Strategy

The Mannich reaction enables the one-pot synthesis of β-amino esters by condensing a ketone, amine, and aldehyde.

Synthetic Procedure:

  • Reaction Setup :
    A mixture of 4-biphenylacetophenone, paraformaldehyde, and ammonium chloride in methanol is refluxed for 12 hours.

  • Esterification :
    The intermediate β-amino ketone is esterified using thionyl chloride and methanol, yielding the methyl ester.

  • Salt Formation :
    The product is treated with concentrated hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Key Data :

Parameter Value/Condition Source
Catalyst None (thermal activation)
Reaction Temperature Reflux (~65°C)

Reductive Amination of Ketone Intermediates

Reductive amination offers a route to β-amino esters via intermediate ketones.

Synthetic Procedure:

  • Ketone Synthesis :
    4-Biphenylpropanoic acid is converted to its methyl ester, followed by oxidation using pyridinium chlorochromate (PCC) to yield methyl 3-(4-biphenyl)-3-oxopropanoate.

  • Reductive Amination :
    The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 48 hours.

  • Salt Formation :
    The amine is treated with HCl-saturated ethyl acetate to form the hydrochloride.

Key Data :

Parameter Value/Condition Source
Reducing Agent Sodium cyanoborohydride
Reaction Time 48 hours

Esterification of β-Amino Acid Precursors

Direct esterification of 3-amino-3-(4-biphenyl)propanoic acid provides a straightforward route.

Synthetic Procedure:

  • Acid Synthesis :
    A Strecker synthesis involving 4-biphenylbenzaldehyde, ammonium chloride, and potassium cyanide yields 3-amino-3-(4-biphenyl)propanoic acid.

  • Esterification :
    The acid is refluxed with methanol and thionyl chloride, forming the methyl ester hydrochloride directly.

Key Data :

Parameter Value/Condition Source
Esterification Agent Thionyl chloride
Purity of Final Product 95%

Comparative Analysis of Methods

The table below contrasts the four methods based on feasibility, yield, and practicality:

Method Advantages Limitations Ideal Use Case
Michael Addition High atom economy Requires unstable enoate Small-scale synthesis
Mannich Reaction One-pot synthesis Low yields Exploratory research
Reductive Amination Mild conditions Costly reagents Industrial applications
Esterification Direct salt formation Acid-sensitive substrates High-purity production

Hydrochloride Salt Formation: Universal Final Step

Regardless of the method, the free amine is converted to the hydrochloride salt by treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., ether or ethyl acetate). Crystallization from ethanol/water mixtures enhances purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride?

  • Answer : Synthesis typically involves multi-step reactions, starting with biphenyl derivatives and amino acid precursors. For example, coupling reactions using biphenyl-4-ylmethyl chloride with methyl 3-aminopropanoate under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Purification often employs high-performance liquid chromatography (HPLC) to achieve >98% purity, as validated by CAS 225517-23-7 . Intermediate steps may require silica gel chromatography or recrystallization, with reaction progress monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the biphenyl moiety and amine proton environments . Mass spectrometry (MS) provides molecular weight validation (e.g., C16H18ClNO2, MW 291.78) . Purity is assessed via HPLC with UV detection, while melting point analysis (e.g., 170–172°C in related analogs) ensures crystallinity .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Answer : The compound’s solubility in aqueous buffers can be enhanced by pre-dissolving in dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v). Sonication at 37°C for 15–30 minutes improves dispersion, as noted in studies on structurally similar amino acid derivatives . Stability tests under assay conditions (e.g., pH 7.4, 37°C) are recommended to avoid precipitation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the stereochemical impact on biological activity?

  • Answer : Chiral resolution via HPLC using a cellulose-based column can isolate (R)- and (S)-enantiomers . Comparative bioactivity assays (e.g., enzyme inhibition, receptor binding) should be conducted in parallel, with controls for enantiomeric purity (>99% by chiral HPLC). For example, (R)-enantiomers of biphenyl analogs show enhanced binding to G-protein-coupled receptors in drug discovery studies .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Answer : Discrepancies may arise from batch-to-batch purity variations or stereochemical differences. Researchers should:

  • Validate compound identity and enantiomeric excess for each batch using NMR and chiral HPLC .
  • Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines) .
  • Perform structure-activity relationship (SAR) studies with analogs to isolate critical functional groups (e.g., biphenyl vs. fluorophenyl substituents) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Answer : Use a combination of:

  • Proteomics : Affinity chromatography with the compound as bait to identify binding partners .
  • Kinetic Studies : Time-dependent enzyme inhibition assays (e.g., IC50 shifts) to distinguish reversible vs. irreversible binding .
  • Molecular Dynamics (MD) Simulations : Modeling interactions with target proteins (e.g., docking to active sites of aminopeptidases) .

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